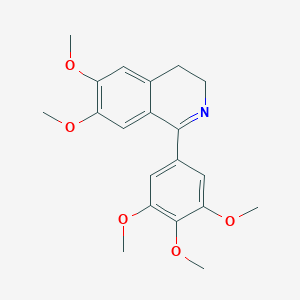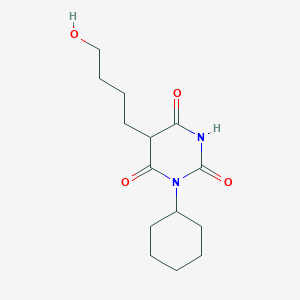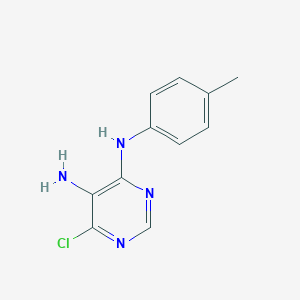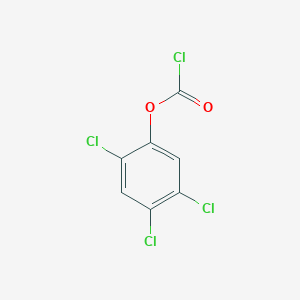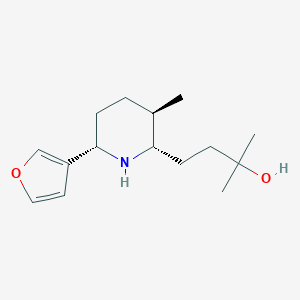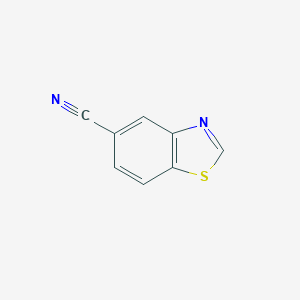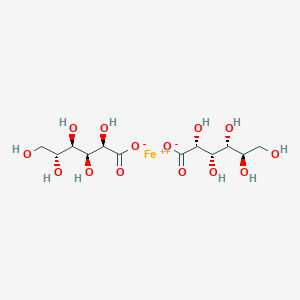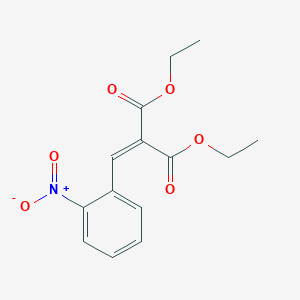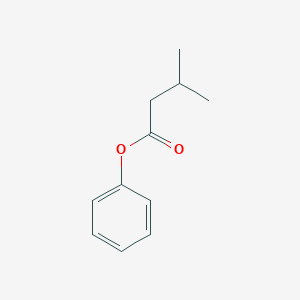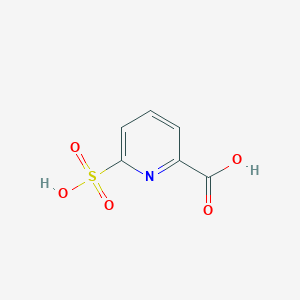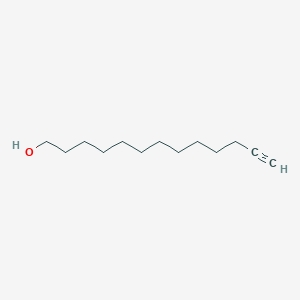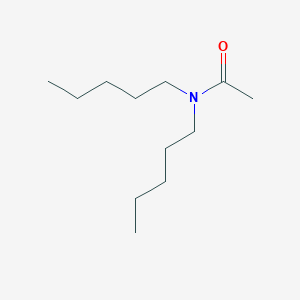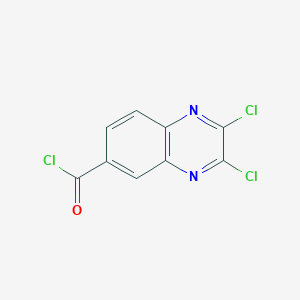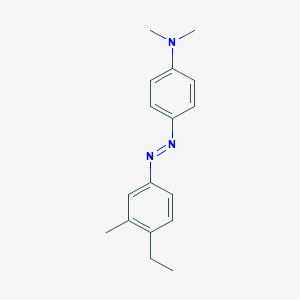
p-((4-Ethyl-m-tolyl)azo)-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-((4-Ethyl-m-tolyl)azo)-N,N-dimethylaniline (also known as Orange II) is an azo dye that is commonly used in the textile, paper, and food industries. It is a synthetic compound that is derived from the diazotization of 4-ethyl-m-toluidine and coupling with N,N-dimethylaniline. This compound has been extensively studied for its scientific research applications due to its unique properties.
Aplicaciones Científicas De Investigación
Orange II has been widely used in scientific research due to its unique properties. It is commonly used as a pH indicator due to its ability to change color based on the pH of the solution. It has also been used as a model compound for studying the adsorption behavior of dyes on various surfaces. In addition, Orange II has been used as a substrate for studying the activity of enzymes such as peroxidase and laccase.
Mecanismo De Acción
The mechanism of action of Orange II is not well understood. However, it is known that the compound can undergo reduction and oxidation reactions, which may be responsible for its color-changing properties. It is also believed that Orange II can interact with biological molecules such as proteins and nucleic acids, which may contribute to its scientific research applications.
Efectos Bioquímicos Y Fisiológicos
Orange II has been shown to have limited toxicity in vitro and in vivo. However, it can cause irritation and staining of the skin and mucous membranes upon contact. In addition, Orange II has been shown to have mutagenic and genotoxic effects in bacterial and mammalian cells, which may limit its use in certain scientific research applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Orange II has several advantages for use in laboratory experiments. It is a stable compound that is easy to synthesize and purify. It also has a well-defined structure, which makes it a useful model compound for studying the adsorption behavior of dyes on various surfaces. However, Orange II has limitations in terms of its toxicity and mutagenic effects, which may limit its use in certain scientific research applications.
Direcciones Futuras
There are several future directions for research on Orange II. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the study of the interaction between Orange II and biological molecules, which may lead to the development of new diagnostic and therapeutic agents. Finally, the use of Orange II as a model compound for studying the adsorption behavior of dyes on various surfaces may lead to the development of new materials with unique properties.
Métodos De Síntesis
The synthesis of Orange II involves several steps, including diazotization and coupling reactions. The first step involves the conversion of 4-ethyl-m-toluidine to its diazonium salt by reacting it with sodium nitrite and hydrochloric acid. The diazonium salt is then coupled with N,N-dimethylaniline in the presence of a base such as sodium carbonate to form Orange II.
Propiedades
Número CAS |
17010-62-7 |
|---|---|
Nombre del producto |
p-((4-Ethyl-m-tolyl)azo)-N,N-dimethylaniline |
Fórmula molecular |
C17H21N3 |
Peso molecular |
267.37 g/mol |
Nombre IUPAC |
4-[(4-ethyl-3-methylphenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C17H21N3/c1-5-14-6-7-16(12-13(14)2)19-18-15-8-10-17(11-9-15)20(3)4/h6-12H,5H2,1-4H3 |
Clave InChI |
BFGIQMYOHPVKJV-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)C |
SMILES canónico |
CCC1=C(C=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)C |
Sinónimos |
4-[(3-Methyl-4-ethylphenyl)azo]-N,N-dimethylbenzenamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



